(2S,4S)-4-fluoro-2-(MethoxyMethyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,4S)-4-fluoro-2-(MethoxyMethyl)piperidine: is a chiral piperidine derivative characterized by the presence of a fluorine atom at the 4-position and a methoxymethyl group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-4-fluoro-2-(MethoxyMethyl)piperidine typically involves the following steps:
Starting Material: The synthesis begins with a suitable piperidine derivative.
Fluorination: Introduction of the fluorine atom at the 4-position can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Methoxymethylation: The methoxymethyl group can be introduced using methoxymethyl chloride (MOM-Cl) in the presence of a base like sodium hydride (NaH).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,4S)-4-fluoro-2-(MethoxyMethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction can be achieved using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur at the fluorine or methoxymethyl positions using reagents like sodium azide (NaN₃) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, and other oxidizing agents.
Reduction: H₂/Pd-C, LiAlH₄.
Substitution: NaN₃, LiAlH₄.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce a fully saturated piperidine ring.
Wissenschaftliche Forschungsanwendungen
(2S,4S)-4-fluoro-2-(MethoxyMethyl)piperidine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound’s unique structural features make it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used to study the effects of fluorine substitution on biological activity and pharmacokinetics.
Wirkmechanismus
The mechanism by which (2S,4S)-4-fluoro-2-(MethoxyMethyl)piperidine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorine atom can influence the compound’s lipophilicity and metabolic stability, affecting its overall pharmacological profile.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S,4S)-4-Fluoro-2-methylpyrrolidine hydrochloride
- (2S,4S)-4-Fluoro-2-pyrrolidinecarbonitrile
- 2-(Methoxymethyl)piperidine
Uniqueness
(2S,4S)-4-fluoro-2-(MethoxyMethyl)piperidine is unique due to the combination of fluorine and methoxymethyl groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. The stereochemistry (2S,4S) also plays a crucial role in its interactions with biological targets, making it distinct from other piperidine derivatives.
Eigenschaften
CAS-Nummer |
1268520-61-1 |
---|---|
Molekularformel |
C7H14FNO |
Molekulargewicht |
147.193 |
IUPAC-Name |
(2S,4S)-4-fluoro-2-(methoxymethyl)piperidine |
InChI |
InChI=1S/C7H14FNO/c1-10-5-7-4-6(8)2-3-9-7/h6-7,9H,2-5H2,1H3/t6-,7-/m0/s1 |
InChI-Schlüssel |
OPRJTMBLCCQAEW-BQBZGAKWSA-N |
SMILES |
COCC1CC(CCN1)F |
Synonyme |
(2S,4S)-4-fluoro-2-(MethoxyMethyl)piperidine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.